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A phase 1 dose-finding study (N=41) provides key quantitative data on BIIB028. The table below

summarizes the pharmacokinetic parameters and key clinical findings [1].

Parameter Findings

Administered Doses 6 to 192 mg/mz, intravenously twice a week [1]

Maximum Tolerated Dose 144 mg/m2 [1]
(MTD)

Dose-Limiting Toxicities Syncope (n=1), fatigue (n=1) [1]
(DLTs)

Most Common Adverse Fatigue (46%), diarrhea (44%), nausea (44%), vomiting (29%), hot

Events flushes (29%), abnormal dreams (17%); mostly Grade 1-2 [1]

Plasma Half-life (t1/2) BIIB028: ~0.5 hours; CF2772: ~2.1 hours [1]

Key Pharmacodynamic Significant increase in Hsp70 in PBMCs and decreased circulating HER2-
Effects extracellular domain at doses =48 mg/mz [1]

Antitumor Activity Stable disease =24 weeks in 5/41 patients (12%) [1]

Mechanism of Action and Experimental Evidence
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BIIB028 is a prodrug designed to be converted in the body to its active form, CF2772 [1]. CF2772 exerts its

antineoplastic activity by targeting Hsp90.

¢ Molecular Mechanism: CF2772 binds to the conserved N-terminal ATP-binding pocket of Hsp90.
This binding inhibits Hsp90's ATPase activity, which is essential for its chaperone function. Disruption
of this function prevents the proper folding and stabilization of Hsp90's "“client proteins," leading to
their ubiquitination and degradation via the proteasome [1] [2].

¢ Key Client Proteins: Hsp90 chaperones numerous oncogenic proteins. Its inhibition by CF2772
leads to the degradation of key mediators such as HER2, EGFR, AKT, RAF-1, and CDKA4/6, thereby
inhibiting multiple oncogenic signaling pathways simultaneously and triggering apoptosis in cancer
cells [1] [2] [3].

The following diagram illustrates the mechanism of action and experimental assessment workflow for

BIIB028 and CF2772.
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Mechanism of BIIB028/CF2772 and key pharmacodynamic assessments.

Key Experimental Protocols
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The primary source of experimental data comes from a phase I clinical trial. Key methodologies from this

study are detailed below [1].

¢ Clinical Dosing Protocol

o Trial Design: This was a phase |, open-label, dose-escalation study using a standard "3+3"
design [1].

o Administration: BIIB028 was administered via 30-minute intravenous infusion twice weekly
(on Days 1, 4, 8, 11) in 21-day cycles. An amendment later extended the infusion time to 1 hour
at the 144 mg/mz2 dose level for better tolerability [1].

o Patient Population: The study enrolled adults with refractory metastatic or locally advanced
solid tumors who had failed standard therapies [1].

e Pharmacokinetic (PK) Sampling and Analysis

o Blood Collection: Serial blood samples were collected on Days 1 and 18 of Cycle 1. For most
cohorts, samples were taken at pre-dose, 0.083, 0.25, 0.5, 0.75, 1, 1.5, 2.5, 4.5, 8.5, and 24
hours after the start of the infusion [1].

o Bioanalysis: Plasma concentrations of both BlIIB028 (CF3647) and CF2772 were quantified
using mass spectrometry [1].

o Data Analysis: A non-compartmental analysis (NCA) was performed using WinNonlin
Phoenix version 6.1 software to determine PK parameters like half-life and plasma exposure

[1].
e Pharmacodynamic (PD) Biomarker Assays

o Target Engagement in PBMCs: Hsp70 induction in peripheral blood mononuclear cells
(PBMCs) was used as a direct marker of Hsp90 inhibition. A significant increase in Hsp70 levels
confirms that the drug is successfully engaging its target in vivo [1].

o Circulating HER2 Extracellular Domain (ECD): In patients with HER2-positive tumors, a
decrease in circulating HER2-ECD was measured as a downstream marker of client protein
degradation [1].

o Safety and Efficacy Assessments

o Toxicity Monitoring: Safety was assessed continuously, with Dose-Limiting Toxicities (DLTSs)
defined and evaluated during the first 21-day cycle. Toxicity was graded according to the NCI
CTCAE Version 3.0 [1].

o Tumor Response Evaluation: Tumor response was assessed by investigators using RECIST
Version 1.0. Imaging was performed at the end of Cycle 2 and then every three subsequent
cycles [1].
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Research Context and Challenges

Despite demonstrating a manageable safety profile and proof of mechanism, BIIB028, like many Hsp90

inhibitors, has not advanced to widespread clinical use. This reflects broader challenges in the field [2].

¢ Hsp90 Inhibitor Class Challenges: The clinical development of Hsp90 inhibitors has been
hampered by several factors, including drug resistance, dose-limiting toxicities, and suboptimal
pharmacokinetic profiles [2].

¢ Rationale for Hsp90 Targeting: The strong scientific rationale for Hsp90 inhibition persists. Because
Hsp90 stabilizes numerous oncoproteins, its inhibition simultaneously disrupts multiple signaling
pathways (e.g., MAPK, PI3K/AKT) that cancers rely on, making it an attractive strategy, especially for
tumors dependent on specific Hsp90 client proteins [1] [2] [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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